(1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole)

Description

Systematic IUPAC Name and Structural Formula

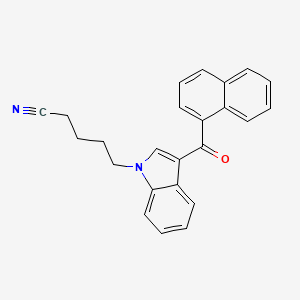

The systematic International Union of Pure and Applied Chemistry name for this compound is 5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanenitrile. This nomenclature precisely describes the structural arrangement wherein a pentanenitrile chain is attached to the nitrogen atom of an indole ring system, which is further substituted at the 3-position with a naphthalene-1-carbonyl group. The molecular structure can be represented by the simplified molecular-input line-entry system notation: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC#N.

The structural formula reveals a tricyclic naphthalene system connected through a carbonyl bridge to a bicyclic indole framework. The indole nitrogen bears a five-carbon aliphatic chain terminated by a nitrile functional group. This arrangement creates a molecule with significant conformational flexibility, particularly around the carbonyl linkage and the aliphatic side chain. The naphthalene ring system provides aromatic stability and contributes to the compound's characteristic ultraviolet absorption properties, while the nitrile group serves as a distinctive marker for analytical identification.

Alternative Designations: AM-2232, UNII-40KCH8YIKP, CAS 335161-19-8

The compound is most commonly referenced in scientific literature by its laboratory designation AM-2232, which reflects its origins in academic research programs. This alphanumeric identifier has become the predominant nomenclature used across multiple scientific disciplines and regulatory frameworks. The United States Adopted Name Council has assigned the Unique Ingredient Identifier code 40KCH8YIKP to this substance, providing a standardized reference for pharmaceutical and regulatory documentation.

The Chemical Abstracts Service has catalogued this compound under the registry number 335161-19-8, establishing its definitive identity within the comprehensive chemical literature database. Additional systematic names found in chemical databases include 3-(1-naphthalenylcarbonyl)-1H-indole-1-pentanenitrile and 1H-indole-1-pentanenitrile, 3-(1-naphthalenylcarbonyl). These various designations reflect different approaches to chemical nomenclature while referring to the identical molecular entity.

Molecular Formula (C₂₄H₂₀N₂O) and Mass Spectrometric Characterization

The molecular formula C₂₄H₂₀N₂O indicates a composition of twenty-four carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 352.4 grams per mole. This molecular composition places the compound within the range typical of medium-sized organic pharmaceutical intermediates and research chemicals. The presence of two nitrogen atoms, one incorporated within the indole ring system and the other in the terminal nitrile group, provides distinctive fragmentation patterns under mass spectrometric analysis conditions.

High-resolution mass spectrometric analysis has demonstrated that this compound exhibits characteristic fragmentation behavior under electron ionization conditions. Research conducted using gas chromatography-mass spectrometry with photoionization demonstrates that the compound generates a stable molecular ion at mass-to-charge ratio 352 under soft ionization conditions. When subjected to collision-induced dissociation, the molecule undergoes predictable fragmentation patterns, with primary cleavage occurring at the carbonyl linkage and along the aliphatic side chain.

Mass spectrometric studies utilizing liquid chromatography-quadrupole time-of-flight instrumentation have provided detailed fragmentation pathway analysis. The compound demonstrates excellent ionization efficiency in positive electrospray ionization mode, producing intense [M+H]⁺ ions at mass-to-charge ratio 353.1654. Fragment ions commonly observed include those resulting from loss of the cyanobutyl side chain (mass-to-charge ratio 269) and cleavage of the naphthoyl moiety (mass-to-charge ratio 185).

| Mass Spectrometric Parameter | Value | Technique |

|---|---|---|

| Molecular Ion [M]⁺- | 352.1576 | EI-MS |

| Protonated Molecule [M+H]⁺ | 353.1654 | ESI-MS |

| Base Peak Fragment | 269.1077 | CID-MS |

| Characteristic Fragment | 185.0841 | CID-MS |

Isomeric Purity and Stereochemical Considerations

Stereochemical analysis of (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) reveals that the compound exists as an achiral molecule, containing no stereogenic centers within its molecular framework. This characteristic simplifies analytical method development and quality control procedures, as concerns regarding enantiomeric purity and optical rotation measurements are eliminated. The absence of stereoisomerism also ensures consistent biological and chemical behavior regardless of synthetic methodology employed during preparation.

The molecular structure does permit configurational isomerism around the carbonyl linkage connecting the naphthalene and indole ring systems. However, due to the sp² hybridization of the carbonyl carbon and the resulting planar geometry, this does not lead to separable geometric isomers under normal analytical conditions. The molecule can adopt various conformational states through rotation around single bonds, particularly along the flexible pentyl side chain, but these represent rapidly interconverting conformers rather than isolable isomeric forms.

Analytical characterization using nuclear magnetic resonance spectroscopy confirms the structural homogeneity of synthesized samples. Proton nuclear magnetic resonance spectra display well-resolved signals consistent with the expected molecular symmetry, with no evidence of impurities arising from regioisomeric synthesis products. Carbon-13 nuclear magnetic resonance analysis similarly demonstrates the presence of twenty-four distinct carbon environments, matching the theoretical expectation for this molecular structure.

Properties

IUPAC Name |

5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVAIBKHFCUSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187157 | |

| Record name | AM-2232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335161-19-8 | |

| Record name | 3-(1-Naphthalenylcarbonyl)-1H-indole-1-pentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335161-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-2232 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335161198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-2232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KCH8YIKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AM2232 involves the reaction of 1-naphthoyl chloride with 1H-indole-1-pentanenitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of AM2232 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for reaction monitoring and product purification ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: AM2232 undergoes various chemical reactions, including:

Oxidation: AM2232 can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of AM2232 can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthoyl carbonyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products:

Oxidation: Oxidized derivatives of the naphthoyl group.

Reduction: Reduced forms of the nitrile group.

Substitution: Substituted indole derivatives.

Scientific Research Applications

AM2232 is widely used in scientific research due to its potent activity at cannabinoid receptors. Some of its applications include:

Mechanism of Action

AM2232 exerts its effects by binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various intracellular signaling pathways. This activation results in the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and subsequent modulation of neurotransmitter release . The compound’s high affinity for cannabinoid receptors makes it a valuable tool for studying the endocannabinoid system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

*Tanimoto similarity calculated using MACCS or Morgan fingerprints (Tanimoto >0.8 indicates high structural similarity) .

- Naphthoyl vs. Other Acyl Groups: The 1-naphthoyl moiety is critical for receptor binding, as seen in JWH-073 and AM-2201. Replacement with smaller acyl groups (e.g., benzoyl) reduces receptor affinity .

Bioactivity Profile and Activity Landscape

Hierarchical clustering of bioactivity data (e.g., NCI-60 screening) suggests that structurally similar indole derivatives cluster into groups with shared modes of action, such as cannabinoid receptor agonism or kinase inhibition . For example:

Computational and QSAR Insights

- Similarity Metrics : Tanimoto and Dice indices are widely used to prioritize analogs for virtual screening. For instance, the US-EPA CompTox Dashboard identifies analogs with Tanimoto >0.8 for read-across toxicity assessments .

Analytical Comparisons

- Mass Spectrometry: Molecular networking reveals that cyanobutyl indoles share fragmentation patterns (cosine score >0.7) with JWH-073, aiding metabolite identification .

- NMR Profiling: Distinct chemical shifts for the cyanobutyl chain (e.g., ~2.5 ppm for CH2CN) provide a diagnostic marker for differentiation from alkyl-substituted analogs .

Biological Activity

The compound (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) is a derivative of indole, a structure known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) can be described as follows:

- Indole Core : The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

- Substituents : The compound features a cyanobutyl group at the 1-position and a naphthoyl group at the 3-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various indole derivatives. For instance, compounds similar to (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) show significant antiproliferative activity against multiple cancer cell lines. A comparative analysis of IC50 values for related indole compounds is summarized in Table 1.

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) | A549 (Lung) | TBD |

| 1H-Indole Derivative A | MCF-7 (Breast) | 5.5 |

| 1H-Indole Derivative B | HeLa (Cervical) | 10.2 |

| 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole | Panc-1 (Pancreatic) | 5.11 |

Note: TBD = To Be Determined; data for (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole) is pending further experimental validation.

The mechanism by which indole derivatives exert their anticancer effects often involves:

- DNA Intercalation : Similar to ellipticine, some indole derivatives intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Topoisomerases : Indoles may inhibit topoisomerase II, leading to DNA strand breaks and apoptosis in cancer cells.

Research has indicated that the naphthoyl moiety may enhance binding affinity to biological targets, potentially increasing the compound's efficacy against tumor cells.

Neuroprotective Effects

Indoles are also recognized for their neuroprotective properties. Studies suggest that compounds with similar structures can modulate neurotransmitter systems and exhibit antioxidant activities. For example:

- CB1 Receptor Interaction : Some indole derivatives have shown affinity for cannabinoid receptors, which may contribute to neuroprotective effects by modulating endocannabinoid signaling pathways .

Case Studies

A notable case study involved the evaluation of an indole derivative in a preclinical model of pancreatic cancer. The study demonstrated that treatment with an analog led to significant tumor reduction compared to controls, highlighting the therapeutic potential of indole-based compounds in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole), considering yield and purity?

- Methodological Answer : The synthesis can be optimized using multi-step strategies, starting with functionalization of the indole core. For example, acylation at the 3-position of indole with 1-naphthoyl chloride (similar to 's Procedure D) can precede alkylation at the 1-position with 4-cyanobutyl bromide. Protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) may improve regioselectivity . Computer-aided retrosynthetic tools like Chematica can streamline route optimization by predicting viable reaction pathways .

Q. Which analytical techniques are critical for characterizing (1-(4-Cyanobutyl)-3-(naphthalen-1-oyl)indole)?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and verifying the absence of regioisomers (e.g., naphthalene-1-oyl vs. 2-oyl). Compare chemical shifts to structurally similar compounds, such as (1-butyl-3-(1-naphthoyl)indole) .

- HPLC : Validate purity (>99%) using reverse-phase C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for 1-butyl-3-(1-naphthoyl)indole in .

Q. How can researchers evaluate the in vitro biological activity of this compound?

- Methodological Answer : Begin with receptor binding assays (e.g., cannabinoid receptors CB1/CB2, as in ). Use radioligands like [³H]CP-55,940 and competitive displacement protocols. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Standardize solvent controls (DMSO <0.1%) to avoid interference .

Advanced Research Questions

Q. How can contradictory data in receptor binding affinity studies be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Replicate experiments across multiple cell lines (HEK-293 vs. CHO-K1) and validate with orthogonal techniques like β-arrestin recruitment assays. Cross-reference with deuterated analogs (e.g., ’s deuteriobutyl derivatives) to assess isotopic effects on binding kinetics .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target receptors (e.g., CB1 PDB: 5TGZ). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results to SAR studies of indole derivatives in and .

Q. How can isotope-labeled analogs be designed for metabolic or pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated versions by substituting the 4-cyanobutyl chain with 2,2,3,3,4,4,4-heptadeuteriobutyl groups (see ). Use LC-MS/MS to track metabolic pathways in rodent models, focusing on cytochrome P450-mediated oxidation .

Q. What experimental strategies elucidate the 3D structure and conformation of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.